molecular formula C16H27N5 B3817802 1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane

1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B3817802
M. Wt: 289.42 g/mol
InChI Key: QMHGFDZROOZYKR-UHFFFAOYSA-N
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Description

1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane is a complex organic compound that features a unique structure combining a piperidine ring, a pyrimidine ring, and a diazepane ring

Properties

IUPAC Name

1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5/c1-2-14-13-15(20-11-6-7-17-8-12-20)19-16(18-14)21-9-4-3-5-10-21/h13,17H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHGFDZROOZYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N2CCCCC2)N3CCCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling under specific reaction conditions to form the final diazepane structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: It has potential therapeutic applications, possibly acting as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane can be compared with other similar compounds, such as:

    1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)piperazine: This compound has a similar structure but features a piperazine ring instead of a diazepane ring.

    1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)pyrrolidine: This compound has a pyrrolidine ring instead of a diazepane ring.

The uniqueness of this compound lies in its specific combination of rings, which may confer distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane
Reactant of Route 2
1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane

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